molecular formula C5H13NO B6185524 (3R)-3-(methylamino)butan-1-ol CAS No. 1620680-35-4

(3R)-3-(methylamino)butan-1-ol

Cat. No. B6185524
CAS RN: 1620680-35-4
M. Wt: 103.2
InChI Key:
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Description

(3R)-3-(Methylamino)butan-1-ol, also known as (R)-3-Methylbutan-1-ol, is an organic compound with a molecular formula of C4H11NO. It is a chiral secondary alcohol with a pKa of 10.7 and a boiling point of 99.3°C. It is a colorless liquid with an ether-like odor and is soluble in water and ethanol.

Scientific Research Applications

(R)-3-Methylbutan-1-ol has a wide range of applications in scientific research. It is used as a chiral building block in the synthesis of enantiomerically pure compounds and has been used in the synthesis of a variety of biologically active compounds such as β-blockers and anti-inflammatory agents. It is also used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Additionally, (R)-3-Methylbutan-1-ol has been used in the synthesis of a variety of natural products and has been used in the synthesis of a variety of chiral drugs.

Mechanism of Action

(R)-3-Methylbutan-1-ol is a chiral secondary alcohol that can act as a nucleophile in a variety of reactions. In a nucleophilic substitution reaction, it can act as a nucleophile and attack an electrophilic carbonyl group such as an aldehyde or ketone. This reaction results in the formation of an alkoxy group and the release of a proton.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-3-Methylbutan-1-ol are not well understood. However, it is known to be an irritant to the eyes and skin, and may cause respiratory irritation. Additionally, it has been shown to have a moderate degree of toxicity in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using (R)-3-Methylbutan-1-ol in laboratory experiments include its low cost, its availability, and its low toxicity. Additionally, it is a chiral secondary alcohol that can be used in a variety of reactions. The main limitation of using (R)-3-Methylbutan-1-ol in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

In the future, (R)-3-Methylbutan-1-ol could be used in the synthesis of more complex compounds and in the development of new pharmaceuticals and agrochemicals. Additionally, further research could be done on the biochemical and physiological effects of (R)-3-Methylbutan-1-ol in order to gain a better understanding of its toxicity and potential uses. Finally, (R)-3-Methylbutan-1-ol could be used as a chiral building block in the synthesis of enantiomerically pure compounds.

Synthesis Methods

The synthesis of (R)-3-Methylbutan-1-ol is typically achieved through the reduction of aldehydes or ketones using a reducing agent such as sodium borohydride or lithium aluminum hydride. For example, (R)-3-Methylbutan-1-ol can be synthesized from the reduction of 3-methylbutanal using sodium borohydride as a reducing agent in an aqueous solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-(methylamino)butan-1-ol involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the protection of a functional group, reduction of a carbonyl group, and amination of an alkyl halide.", "Starting Materials": [ "3-hydroxybutanone", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "1-bromobutane" ], "Reaction": [ "Protection of the hydroxyl group in 3-hydroxybutanone using a suitable protecting group such as TBDMS (t-butyldimethylsilyl) chloride in the presence of a base such as triethylamine.", "Reduction of the carbonyl group in the protected intermediate using sodium borohydride in the presence of a suitable solvent such as ethanol.", "Deprotection of the TBDMS group using hydrochloric acid in the presence of a suitable solvent such as methanol.", "Amination of the resulting alcohol using methylamine in the presence of a suitable base such as sodium hydroxide.", "Alkylation of the resulting amine using 1-bromobutane in the presence of a suitable solvent such as acetone and a base such as potassium carbonate.", "Purification of the final product using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

1620680-35-4

Product Name

(3R)-3-(methylamino)butan-1-ol

Molecular Formula

C5H13NO

Molecular Weight

103.2

Purity

95

Origin of Product

United States

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